
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Keto-neuraminic acid is the open-chain form of neuraminic acid. It is a conjugate acid of a neuraminate.
Wissenschaftliche Forschungsanwendungen
Protein Modification and Labelling : Huang et al. (2010) explored the genetic incorporation of 2-amino-8-oxononanoic acid, a compound related to your chemical of interest, into proteins in Escherichia coli. This incorporation was used for site-specific modifications of proteins using the keto group's reactivity, which proved highly efficient under mild, near-physiological conditions (Huang et al., 2010).
Synthesis of Bioactive Compounds : In the realm of bioactive compound synthesis, Shuter et al. (2007) reported the synthesis of polyhydroxylated beta-amino acids, which are crucial components in anti-fungal cyclic peptides. These complex molecules were synthesized using asymmetric aminohydroxylation and dihydroxylation reactions (Shuter et al., 2007).
Inhibitor Discovery : Parnas et al. (1996) isolated a novel amino acid similar to the one you mentioned from Streptomyces diastaticus. This compound acted as an inhibitor of leukotriene-A4 hydrolase, an enzyme involved in the biosynthesis of inflammatory mediators. Its structural relationship to biotin precursors suggested further biological research potential (Parnas et al., 1996).
Synthesis of Constrained Amino Acids : Berkowitz et al. (2001) conducted research on the stereocontrolled synthesis of quaternary β,γ-unsaturated amino acids, demonstrating the potential of such compounds in generating diverse amino acid derivatives through various chemical reactions (Berkowitz et al., 2001).
Pharmaceutical Applications : Nishimura et al. (1997) synthesized L-Iduronic acid-type 1-N-iminosugars from a compound structurally related to your chemical of interest. These compounds showed potential in inhibiting the invasion of cancer cells and suppressing pulmonary metastasis in mice (Nishimura et al., 1997).
Chemical Tracers in Biochemistry : Kowalski et al. (2009) developed W(CO)5 complexes of related amino acids, which were used as IR-detectable metal–carbonyl tracers for amino functions. This research highlights the application of such compounds in spectroelectrochemistry and bioconjugate chemistry (Kowalski et al., 2009).
Eigenschaften
CAS-Nummer |
114-04-5 |
|---|---|
Molekularformel |
C9H17NO8 |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
(4S,5R,6R,7S,8R)-5-amino-4,6,7,8,9-pentahydroxy-2-oxononanoic acid |
InChI |
InChI=1S/C9H17NO8/c10-6(3(12)1-4(13)9(17)18)8(16)7(15)5(14)2-11/h3,5-8,11-12,14-16H,1-2,10H2,(H,17,18)/t3-,5+,6+,7+,8+/m0/s1 |
InChI-Schlüssel |
BQINXKOTJQCISL-GRCPKETISA-N |
Isomerische SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)N)O)C(=O)C(=O)O |
SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |
Kanonische SMILES |
C(C(C(C(C(C(CO)O)O)O)N)O)C(=O)C(=O)O |
Synonyme |
(2R,4R,5R,6R)-5-amino-2,4-dihydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


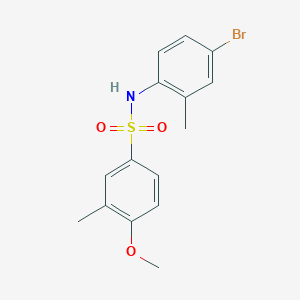
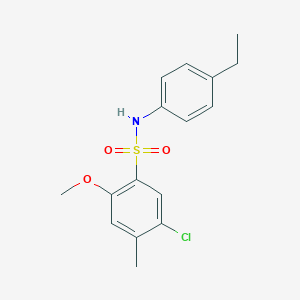

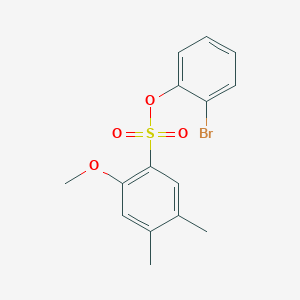
![4-fluoro-N-[1-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B229104.png)
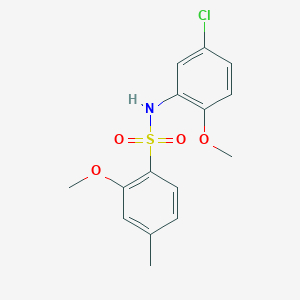
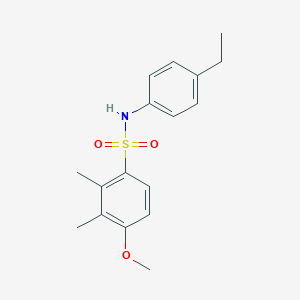


![8-[[3-[[3-[(2E)-2-[4-formyl-6-methyl-5-oxo-3-(phosphonooxymethyl)pyridin-2-ylidene]hydrazinyl]benzoyl]amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
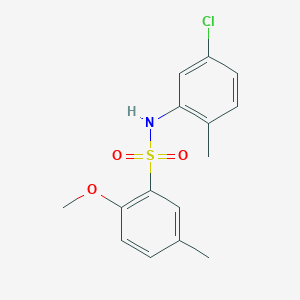
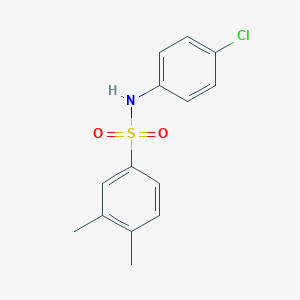
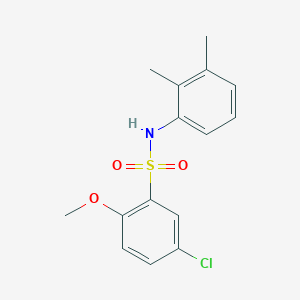
![3,4-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B229123.png)
